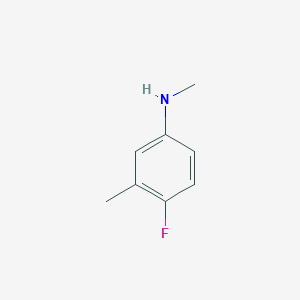

4-Fluoro-3,N-dimethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-N,N-dimethylaniline is a chemical compound with the molecular formula C8H10FN and a molecular weight of 139.17 . It is a white or colorless to light orange to yellow powder to lump to clear liquid .

Synthesis Analysis

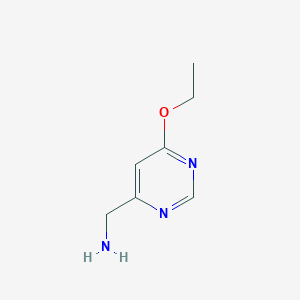

While specific synthesis methods for 4-Fluoro-N,N-dimethylaniline were not found in the search results, a related compound, 4-Fluoro-3-methylaniline, may be used to synthesize 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases .Molecular Structure Analysis

The InChI code for 4-Fluoro-N,N-dimethylaniline is 1S/C8H10FN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 . The ChemSpider ID is 120024 .Physical And Chemical Properties Analysis

4-Fluoro-N,N-dimethylaniline has a density of 1.1±0.1 g/cm3, a boiling point of 188.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.4 mmHg at 25°C . Its molar refractivity is 40.6±0.3 cm3 .Aplicaciones Científicas De Investigación

- 4-Fluoro-N,N-dimethylaniline serves as a valuable intermediate in pharmaceutical synthesis. Researchers use it to create more complex molecules, especially those with fluorine substitution patterns. Its unique structure can influence drug properties, such as bioavailability, metabolic stability, and binding affinity .

- Concerted ultrafast time-resolved spectroscopic experiments and ab initio computational studies have investigated the electronic transitions of 4-fluoro-N,N-dimethylaniline . Specifically, researchers study its mechanism of photo-induced intramolecular charge transfer (ICT). Understanding these processes is crucial for designing efficient organic photovoltaic materials and light-emitting devices .

- As a fluorinated compound, 4-Fluoro-N,N-dimethylaniline finds applications in synthetic chemistry. It serves as a building block for creating other fluorinated molecules. Fluorination enhances chemical stability, lipophilicity, and biological activity, making it valuable in drug discovery and materials science .

- Researchers explore the use of 4-Fluoro-N,N-dimethylaniline in dye synthesis. Its unique properties, including fluorescence and electron-donating ability, contribute to the development of organic dyes for optoelectronic applications. These dyes can be incorporated into organic light-emitting diodes (OLEDs) and solar cells .

- Chemists utilize this compound as a versatile reagent in organic synthesis. It participates in various reactions, such as nucleophilic aromatic substitution and transition-metal-catalyzed processes. Additionally, its fluorine substituent can enhance the properties of functional materials, such as polymers and coatings .

- Researchers investigate the electronic spectra and excited-state dynamics of 4-Fluoro-N,N-dimethylaniline . These studies provide insights into its behavior upon photoexcitation. Understanding excited-state processes is essential for designing efficient fluorescent probes, sensors, and imaging agents .

Pharmaceutical Intermediates

Photo-induced Intramolecular Charge Transfer (ICT)

Fluorination Reagents and Building Blocks

Dye Synthesis and Organic Electronics

Organic Synthesis and Functional Materials

Spectroscopy and Excited-State Dynamics

Safety And Hazards

4-Fluoro-N,N-dimethylaniline can cause skin and eye irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

4-fluoro-N,3-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSBJIAISVWKNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N,3-dimethylaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2434910.png)

![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B2434918.png)

![2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2434925.png)

![N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide](/img/structure/B2434927.png)

![N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-5-yl)methyl]prop-2-enamide](/img/structure/B2434928.png)

![(3-{[(2-ethoxyphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl 2-methylpropanoate](/img/structure/B2434930.png)

![Tert-butyl 3-[1-hydroxy-1-(3-phenylmethoxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2434933.png)